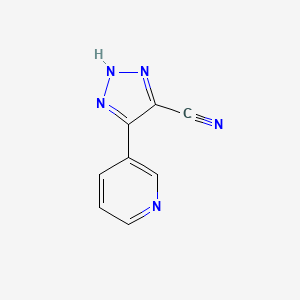

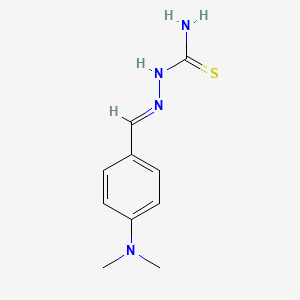

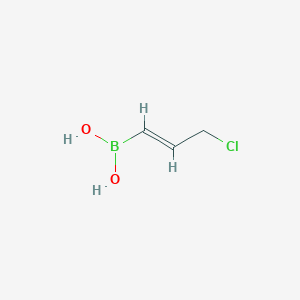

![molecular formula C11H10ClNO2 B1311127 (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol CAS No. 1565845-64-8](/img/structure/B1311127.png)

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, also known as RO-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It has been widely used in scientific research to investigate the role of cAMP signaling in various physiological and pathological processes.

Scientific Research Applications

Antibacterial Activity

Research on novel heterocyclic compounds, including those with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, has shown promising antibacterial properties. Mehta (2016) conducted a study that involved the synthesis, structure determination, and evaluation of antibacterial activity against various pathogens like Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli, indicating good antibacterial activity Mehta, K. (2016). Preparation, Characterization and Antibacterial Study of Novel 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) Compounds. Silpakorn University Science and Technology Journal, 10(27-31).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds, including those with a 1,3-oxazole clubbed with pyridyl-pyrazolines, showing significant anticancer activity against a 60 cancer cell line panel and antimicrobial activities. This study highlights the potential of these compounds in overcoming microbe resistance to pharmaceutical drugs Katariya, K. D., Vennapu, D. R., & Shah, S. (2021). Synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. Journal of Molecular Structure, 1232, 130036.

Fungicidal Activity

Kuzenkov and Zakharychev (2009) developed new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols and evaluated their fungicidal activity, indicating the application of such compounds in pharmacological and agrochemical screenings Kuzenkov, A., & Zakharychev, V. V. (2009). Synthesis and fungicidal activity of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols. Chemistry of Heterocyclic Compounds, 45, 1331-1334.

Nonlinear Optical Properties

Murthy et al. (2013) explored the synthesis and characterization of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones to study their third-order nonlinear optical properties. The investigation revealed excellent optical limiting behavior, showcasing the potential of these compounds in optical applications Murthy, Y., Suhasini, K., Veeraiah, V., Umesh, G., Manjunatha, K., & Christopher, V. (2013). Synthesis, characterization and evaluation of the photophysical and nonlinear optical behaviour of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones. Dyes and Pigments, 99, 713-719.

properties

IUPAC Name |

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYVFTREWNTIKO-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NO1)C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202021 |

Source

|

| Record name | 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol | |

CAS RN |

1565845-64-8 |

Source

|

| Record name | 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565845-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

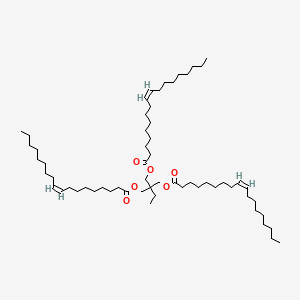

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)